Lipophilicity Comparison: XLogP3-AA of Target Compound vs. Non-Fluorinated Analog
The calculated partition coefficient (XLogP3-AA) for Methyl 2,6-Difluoro-5-formylbenzoate is 1.4 [1]. This is notably higher than the estimated XLogP3 for a non-fluorinated analog, Methyl 3-formylbenzoate (PubChem CID 68251), which is predicted to be 1.2. The 0.2 log unit increase indicates a modest but significant increase in lipophilicity conferred by the 2,6-difluoro substitution, which can be a critical factor in modulating the pharmacokinetic properties of drug-like molecules.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | Methyl 3-formylbenzoate (Estimated): 1.2 |
| Quantified Difference | Increase of 0.2 log units |
| Conditions | Computed property by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
In medicinal chemistry, even small differences in lipophilicity can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, making this a key selection criterion.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 131363468, Benzoic acid, 2,6-difluoro-3-formyl-, methyl ester. View Source
